molecular formula C14H10ClN3S B2596053 2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile CAS No. 339278-37-4

2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile

Cat. No. B2596053
CAS RN: 339278-37-4
M. Wt: 287.77
InChI Key: JCZWEYWCCNDIFH-ZZXKWVIFSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving 2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile are not provided in the search results. Detailed reaction mechanisms and conditions would typically be found in chemical literature or databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile are not detailed in the search results. Typically, these properties would include characteristics like melting point, boiling point, solubility, and stability .

Scientific Research Applications

K. Nivetha, W. Madhuri. “Synthesis, Growth, Spectral, Optical and Mechanical Properties of an Organic Single Crystal: (E)-2-(4-Chlorostyryl)-1-Methylpyridin-1-Ium Iodide Hydrate.” Mechanics, Materials Science & Engineering MMSE Journal, 2017, 9, 639. Read more

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would typically depend on the context in which the compound is used, such as in biological or chemical processes .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. For comprehensive safety data, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .

properties

IUPAC Name

2-[4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-12-4-1-11(2-5-12)3-6-13-7-9-17-14(18-13)19-10-8-16/h1-7,9H,10H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZWEYWCCNDIFH-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC=C2)SCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=NC=C2)SCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile

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